Product packaging for 5-Nitrobenzofuran(Cat. No.:CAS No. 18761-31-4)

5-Nitrobenzofuran

Cat. No.: B105749
CAS No.: 18761-31-4
M. Wt: 163.13 g/mol
InChI Key: LPMMCJSIUVQZFD-UHFFFAOYSA-N
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Description

5-Nitrobenzofuran is a high-purity chemical reagent featuring a benzofuran core scaffold substituted with a nitro group. This versatile compound is a privileged structure in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for developing novel pharmacologically active molecules . The benzofuran scaffold is of significant strategic importance in designing new compounds, particularly in the pharmaceutical sector, due to its rigid, planar structure and the presence of an oxygen atom, which provides a unique framework for molecular interactions with biological targets . Researchers utilize this compound and its derivatives in the synthesis of compounds with a wide spectrum of pharmacological activities, including potential anticancer and antibacterial properties . The nitro group on the fused benzene ring is a critical functional handle, often targeted for further chemical modification or reduction to an amine, which can dramatically alter the compound's electronic properties and biological activity . Key Research Applications: • Anticancer Agent Development: Halogenated derivatives of benzofuran, where atoms like bromine or chlorine are introduced to the alkyl chains on the benzofuran ring, have shown a significant increase in cytotoxic activity against various cancer cell lines, including human chronic (K562) and acute (HL60) leukemia cells . The position of the halogen is a critical determinant of this biological activity . • Antibacterial Research: Structural analogues, specifically 5-nitrofuran derivatives such as Furazolidone (FZD), demonstrate broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria . Late-stage functionalization of the core structure is a reliable method to optimize such lead compounds for enhanced activity . • Chemical Synthesis: This compound serves as a fundamental building block for synthesizing more complex heterocyclic systems. It is a precursor in multi-step synthesis, for instance, in routes leading to key pharmaceutical intermediates . Disclaimer: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B105749 5-Nitrobenzofuran CAS No. 18761-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMCJSIUVQZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344313
Record name 5-Nitrobenzofuran
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18761-31-4
Record name 5-Nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1-benzofuran
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Synthetic Methodologies and Chemical Transformations of 5 Nitrobenzofuran

Established Synthetic Routes to 5-Nitrobenzofuran

Several well-established methods for the synthesis of this compound and its derivatives have been reported in the scientific literature. These routes often begin with commercially available starting materials and proceed through a series of chemical transformations to yield the desired products.

A common and direct route to the this compound core involves the use of 2-hydroxy-5-nitrobenzaldehyde (B32719). This starting material can undergo cyclocondensation reactions to form the benzofuran (B130515) ring system. For instance, the reaction of 5-nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde) with diethyl bromomalonate in the presence of a base like potassium carbonate is a documented method for preparing ethyl this compound-2-carboxylate. ajphs.comsemanticscholar.orgcore.ac.uk This process typically involves heating the reactants in a solvent such as acetone (B3395972). ajphs.comsemanticscholar.org The resulting ester can then serve as a versatile intermediate for further modifications.

The synthesis of 2-hydroxy-5-nitrobenzaldehyde itself can be achieved by the nitration of salicylaldehyde (B1680747). ajphs.comsemanticscholar.org One method involves reacting salicylaldehyde with calcium nitrate (B79036) tetrahydrate in glacial acetic acid under reflux conditions. ajphs.comsemanticscholar.org However, this nitration can sometimes produce the isomeric 3-nitrosalicylaldehyde as a byproduct. google.com

Table 1: Synthesis of Ethyl this compound-2-carboxylate

Starting Material Reagents Conditions Product Yield Reference

The Curtius rearrangement is a powerful tool for converting carboxylic acids and their derivatives into amines, isocyanates, or carbamates. In the context of this compound chemistry, this rearrangement is applied to this compound-2-carbonyl azide (B81097) to generate various N-substituted derivatives. ajphs.comajphs.com The required carbonyl azide is synthesized from this compound-2-carboxyhydrazide by treating it with sodium nitrite (B80452) in an acidic medium. ajphs.comsemanticscholar.orgajphs.com

The subsequent rearrangement of this compound-2-carbonyl azide is typically achieved by heating it in an inert solvent like anhydrous toluene (B28343). ajphs.comcore.ac.uk Trapping the resulting isocyanate intermediate with various nucleophiles, such as substituted aromatic amines or phenols, leads to the formation of substituted-5-nitrobenzofuran-2-yl-carbamides or carbamates, respectively. ajphs.comcore.ac.ukresearchgate.net This methodology allows for the introduction of a wide range of substituents at the 2-position of the benzofuran ring. ajphs.comcore.ac.uk

2-n-Butyl-5-nitrobenzofuran is a particularly important intermediate, notably in the synthesis of the antiarrhythmic drug dronedarone. google.comevitachem.comgoogle.com Consequently, several synthetic routes have been developed to produce this compound efficiently.

One approach starts from 2-hydroxy-5-nitrobenzyl bromide. google.com This is reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is then acylated with pentanoyl chloride and cyclized to yield 2-n-butyl-5-nitrobenzofuran. google.com Another method begins with the commercially available 4-nitrophenol, converting it in five steps to 2-butyl-5-nitrobenzofuran (B137315). ias.ac.in A more recent, high-yield method avoids the formation of isomers by starting with salicylaldehyde and an α-bromocaproic alkyl ester. google.com This multi-step process involves condensation, nitration, hydrolysis, and finally, a cyclization/decarboxylation reaction to afford the desired product. google.com

A different strategy involves a process from 1-fluoro-4-nitrobenzene (B44160) and 1-hexyn-3-ol, which proceeds through a Claisen rearrangement and intramolecular cyclization. google.com

Derivatives of this compound with substitution at the 3-position have also been explored. A straightforward method for synthesizing (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives has been reported. innovareacademics.inresearchgate.netresearchgate.net This synthesis involves the O-alkylation of (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone precursors. innovareacademics.inresearchgate.net The reaction is carried out using various alkyl bromides in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent at room temperature. innovareacademics.inresearchgate.net This method is efficient, with reactions often completing within an hour and providing high yields of the desired 3-alkoxy products. innovareacademics.in

Table 2: Synthesis of (3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Derivatives

Starting Material Reagents Conditions Product Class Yield Range Reference

Aryl (this compound-2-yl)ketones are another class of derivatives that have been synthesized and studied. dergipark.org.trdergipark.org.tr These compounds can be prepared using established methods. dergipark.org.tr Subsequently, these ketones can be converted into their corresponding ketoximes. The transformation is achieved by heating the aryl (this compound-2-yl)ketone with hydroxylamine (B1172632) hydrochloride in ethanol (B145695), using anhydrous sodium acetate (B1210297) as a catalyst. dergipark.org.tr The resulting ketoximes can be isolated by crystallization upon cooling the reaction mixture. dergipark.org.trnih.gov

This compound-2-carboxyhydrazide is a crucial precursor for the synthesis of the corresponding carbonyl azide, which is used in the Curtius rearrangement. ajphs.comajphs.com This carbohydrazide (B1668358) is prepared from ethyl this compound-2-carboxylate. ajphs.comsemanticscholar.org The synthesis involves reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a solvent such as methanol (B129727) under reflux conditions. vulcanchem.comsemanticscholar.org The product, being insoluble in the solvent, precipitates out of the reaction mixture and can be collected. semanticscholar.org

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Hydroxy-5-nitrobenzaldehyde
Salicylaldehyde
Diethyl bromomalonate
Potassium carbonate
Ethyl this compound-2-carboxylate
Calcium nitrate tetrahydrate
Glacial acetic acid
3-Nitrosalicylaldehyde
This compound-2-carbonyl azide
This compound-2-carboxyhydrazide
Sodium nitrite
Toluene
Substituted-5-nitrobenzofuran-2-yl-carbamides
2-n-Butyl-5-nitrobenzofuran
2-Hydroxy-5-nitrobenzyl bromide
Triphenylphosphine
Pentanoyl chloride
4-Nitrophenol
α-Bromocaproic alkyl ester
1-Fluoro-4-nitrobenzene
1-Hexyn-3-ol
(3-Alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone
(3-Hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone
Alkyl bromides
Dimethylformamide (DMF)
Aryl (this compound-2-yl)ketones
Aryl (this compound-2-yl)ketoximes
Hydroxylamine hydrochloride
Sodium acetate
Hydrazine hydrate

Synthesis of 5-Nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide Derivatives

A notable synthetic pathway to generate 5-nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide derivatives involves a multi-step process commencing with 5-nitrosalicylaldehyde. ajphs.com The initial step is the preparation of ethyl this compound-2-carboxylate. This is achieved by reacting 5-nitrosalicylaldehyde with diethyl bromomalonate in acetone, using potassium carbonate as a base, and heating the mixture to reflux for 12 hours. ajphs.com The resulting ester is then converted to this compound-2-carbohydrazide. ajphs.comsemanticscholar.org

The carbohydrazide is subsequently treated with sodium nitrite in the presence of acetic acid and 1,4-dioxane (B91453) to form this compound-2-carboxyazide. ajphs.comsemanticscholar.orgresearchgate.net This azide intermediate is crucial for the subsequent Curtius rearrangement. The rearrangement is triggered by reacting the azide with various substituted aromatic amines in anhydrous toluene under reflux conditions (120°C) for 4 hours. ajphs.comcore.ac.uk This reaction yields the final 5-nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide derivatives. ajphs.comsemanticscholar.orgresearchgate.net The structures of these synthesized compounds are typically confirmed using IR, NMR, and mass spectrometry. ajphs.comsemanticscholar.orgcore.ac.uk

Table 1: Synthesis of 5-Nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide Derivatives

Step Reactants Reagents/Solvents Conditions Product
1 5-Nitrosalicylaldehyde, Diethyl bromomalonate Acetone, Potassium carbonate Reflux, 12 hours Ethyl this compound-2-carboxylate
2 Ethyl this compound-2-carboxylate Hydrazine hydrate - This compound-2-carbohydrazide
3 This compound-2-carbohydrazide Acetic acid, 1,4-Dioxane, Sodium nitrite - This compound-2-carboxyazide
4 This compound-2-carboxyazide, Substituted aromatic amines Anhydrous toluene Reflux (120°C), 4 hours 5-Nitro-N-(substituted carbamoyl)-1-benzofuran-2-carboxamide derivatives

Functional Group Interconversions on this compound

The reactivity of the this compound core allows for a variety of functional group interconversions, which are essential for creating a diverse range of derivatives.

The reduction of the nitro group at the 5-position to an amino group is a key transformation, yielding 5-aminobenzofuran derivatives. researchgate.nettandfonline.com A common method involves the hydrogenation of ethyl this compound-2-carboxylate. tandfonline.comdrugfuture.com This reaction can be carried out using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature for 3 hours. nih.gov Another approach utilizes Raney nickel as the catalyst with hydrogen gas in an ethanol solvent, with the reaction proceeding for 6 hours at room temperature. tandfonline.com Alternatively, reduction can be achieved using sodium hydrosulfite (insurance powder) in a mixture of water and ethanol. guidechem.com Following the reaction, the organic solvent is removed, and the pH is adjusted to 2.0 with acid to facilitate product extraction. guidechem.com

The 2-position of the this compound ring is a common site for modification. For instance, aryl (this compound-2-yl)ketone derivatives can be synthesized and subsequently converted to their corresponding ketoximes. dergipark.org.tr This is achieved by heating the ketone with hydroxylamine hydrochloride and anhydrous sodium acetate in ethanol for 3 hours. dergipark.org.tr Additionally, the synthesis of 2-butyl-5-nitrobenzofuran is a key step in the preparation of the antiarrhythmic drug dronedarone. vulcanchem.comresearchgate.net

Derivatization of the Nitro Group at the 5th Position

Advanced Synthetic Strategies Involving this compound

Modern synthetic chemistry has introduced advanced strategies to construct complex molecular architectures from this compound.

Dearomative cyclization reactions of 2-nitrobenzofurans have emerged as a powerful tool for building polycyclic compounds that incorporate a 2,3-dihydrobenzofuran (B1216630) core. mdpi.comresearchgate.net These reactions can be triggered by various nucleophiles. For example, a nitrogen nucleophile-triggered dearomative (3+2) cycloaddition between 2-nitrobenzofurans and para-quinamines has been developed. mdpi.com This reaction proceeds under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. mdpi.com Carbon nucleophiles can also initiate dearomative (3+2), (4+2), and (5+2) cyclization reactions. researchgate.net Furthermore, a thiol-triggered tandem dearomative Michael addition/intramolecular Henry reaction of 2-nitrobenzofurans provides access to sulfur-containing polyheterocyclic compounds. acs.org

Table 2: Advanced Synthetic Strategies Involving this compound

Strategy Reactants Key Features Product Class
Dearomative (3+2) Cycloaddition 2-Nitrobenzofurans, para-Quinamines Nitrogen nucleophile-triggered, mild conditions, high yield and diastereoselectivity Benzofuro[3,2-b]indol-3-one derivatives
Dearomative Cyclization 2-Nitrobenzofurans, Carbon nucleophiles (3+2), (4+2), and (5+2) cycloadditions Polycyclic compounds with 2,3-dihydrobenzofuran core
Tandem Dearomative Reaction 2-Nitrobenzofurans, Thiols Michael addition/intramolecular Henry reaction Sulfur-containing polyheterocyclic compounds

Coupling-Cyclization Reactions for Benzofuran Ring Construction

The construction of the benzofuran ring system, a core component of this compound, is frequently achieved through elegant and efficient tandem reactions that combine a cross-coupling step with an intramolecular cyclization. These methods are valued for their ability to assemble the heterocyclic core in a single pot, often with high atom economy.

A prominent strategy involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, catalyzed by transition metals, followed by a 5-endo-dig cyclization to form the benzofuran ring. nih.gov This approach has been adapted for the synthesis of nitro-substituted benzofurans. For instance, researchers have reported the synthesis of various nitrobenzo[b]furans using ultrasound-promoted, copper- and ligand-free conditions via a Sonogashira coupling followed by 5-endo-dig cyclization. innovareacademics.in Another variant employs CuI-nanoparticles to catalyze the coupling of an o-hydroxy benzaldehyde (B42025) with an alkynyl silane, which then undergoes cyclization to yield the nitrobenzofuran scaffold. core.ac.uk

A noteworthy development is the use of base-promoted, metal-free cyclization. nih.gov This method can be applied to the synthesis of this compound from o-alkynylphenols, a process that can be challenging with other methods. nih.gov In this approach, a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF) is sufficient to promote the ring closure, avoiding the need for expensive and potentially toxic metal catalysts. nih.gov An example is the synthesis of ethyl this compound-2-carboxylate from 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate (B1195939) in the presence of sodium carbonate. rsc.org

The table below summarizes various coupling-cyclization strategies for constructing the benzofuran ring.

Method Reactants Catalyst/Promoter Key Features Reference(s)
Tandem Sonogashira/Cyclizationo-Iodophenol, Terminal alkynePalladium/CopperWell-established, versatile method. nih.govrsc.org
Ultrasound-Promoted Synthesiso-Halophenol, AlkyneNone (Copper-free)Environmentally friendly, avoids ligands and amines. innovareacademics.in
Nanoparticle Catalysiso-Hydroxy benzaldehyde, Alkynyl silaneCuI-NanoparticlesEfficient synthesis of nitrobenzo[b]furans. core.ac.uk
Base-Promoted Cyclizationo-AlkynylphenolCesium Carbonate (Cs₂CO₃)Metal-free, suitable for sensitive substrates like this compound. nih.gov

Free Radical Cyclization Cascade in Benzofuran Synthesis

Free radical cyclization cascades represent a powerful tool for the synthesis of complex, polycyclic benzofuran compounds that may be difficult to prepare using conventional methods. rsc.orgrsc.org These reactions proceed through a sequence of intramolecular radical additions, rapidly building molecular complexity from a relatively simple starting material. nih.gov The process typically involves the generation of a radical species, which then engages in one or more cyclization steps before the cascade is terminated.

A general mechanism involves the initial formation of a radical, which can add to a π system like an alkyne to form a vinylic radical. mdpi.com This intermediate can then undergo further intramolecular cyclization, often in a 5-exo or 6-exo fashion, to construct the heterocyclic ring system. mdpi.com The stereoselectivity of these reactions is often high and is determined during the cyclization step. mdpi.com

Recent advancements have introduced novel methods for initiating and propagating these cascades. One such approach is a visible-light-promoted, catalyst-free synthesis of trifluoromethylated heterocycles. beilstein-journals.org In this method, light irradiation causes the homolysis of a reagent to generate a trifluoromethyl radical. This radical adds to a terminal alkene, creating a new radical intermediate that undergoes an intramolecular 6-exo-trig cyclization onto an indole (B1671886) ring to form the core structure. beilstein-journals.org

Another innovative strategy involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This transfer initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, providing a mild and broadly applicable method for constructing complex benzofurylethylamine derivatives. nih.gov These cascade reactions demonstrate the utility of radical chemistry in forging multiple C-C and C-O bonds in a single, efficient operation. nih.gov

Initiation Method Key Intermediate(s) Cascade Type Application Reference(s)
Single-Electron Transfer (SET)Azaallyl radical, Aryl radicalRadical Cyclization / Intermolecular CouplingSynthesis of complex benzofurylethylamine derivatives. nih.gov
Visible Light IrradiationTrifluoromethyl radical, Alkyl radicalRadical Addition / Intramolecular Cyclization (6-exo-trig)Catalyst-free synthesis of trifluoromethylated heterocycles. beilstein-journals.org
Reductive Radical InitiatorsAlkyl radical, Vinylic radicalTandem Cyclization (e.g., 8-endo-trig/5-exo-trig)Total synthesis of complex polycyclic natural products. nih.gov

Proton Quantum Tunneling Approaches in Benzofuran Ring Construction

In the realm of advanced synthetic methodologies, proton quantum tunneling has emerged as a non-classical pathway for constructing benzofuran rings. rsc.orgrsc.org This quantum mechanical phenomenon allows a proton to pass through a reaction's activation barrier rather than requiring the energy to overcome it, enabling reactions to proceed with high efficiency and selectivity, often at temperatures far lower than those required for classical thermal reactions. lookchem.comruben-group.de

This approach has been demonstrated in the interfacial synthesis of a benzofuran derivative on a silver (Ag(111)) surface. ruben-group.deresearchgate.net Researchers investigated a hydroalkoxylation reaction where the closure of the furan (B31954) ring proceeds at cryogenic temperatures (down to 150 K) with a notable absence of side reactions. lookchem.comresearchgate.net Computational modeling using density functional theory (DFT) unraveled a reaction pathway mediated by proton tunneling. ruben-group.de

Crucially, the dominant contribution of the quantum tunneling pathway was confirmed experimentally by examining the kinetic isotope effect (KIE). researchgate.net When the hydroxyl proton of the starting material was replaced with deuterium, the reaction rate changed significantly, providing strong evidence that the tunneling of the proton is a key step in the ring-closing mechanism. lookchem.comruben-group.de This method opens unexplored avenues for on-surface synthesis rooted in quantum mechanics, offering unmatched insight into complex chemical transformations and providing a route to highly selective reactions that are inaccessible through conventional approaches. ruben-group.deresearchgate.net

Reaction Mechanisms in this compound Synthesis and Derivatization

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-breaking and bond-forming events—the reaction pathway—is fundamental to optimizing the synthesis of this compound and its derivatives. mt.com The elucidation of these pathways is achieved through a combination of experimental observation and computational modeling. nih.gov Experimental techniques may involve taking samples at timed intervals for offline analysis or using in-situ spectroscopic methods to track the concentration of reactants, intermediates, and products over time. mt.com These empirical data are then used to support or disprove postulated mechanisms. mt.com

Computational chemistry, particularly through methods like accelerated molecular dynamics, provides a powerful tool for mapping surface reaction pathways automatically, even with minimal initial experimental data. nih.gov These simulations can identify elementary reaction steps and transition states, offering a molecular-level view of the transformation. nih.gov

Several reaction pathways for the synthesis of this compound derivatives have been established. A common route starts with 5-nitrosalicylaldehyde, which reacts with ethyl bromoacetate in the presence of a base like potassium carbonate. guidechem.comgoogle.com This is followed by hydrolysis to yield the key intermediate, this compound-2-carboxylic acid. guidechem.comgoogle.com This intermediate can be further converted to this compound-2-carboxamide, a precursor for the antidepressant drug vilazodone. google.com

Another well-documented pathway is used in the synthesis of intermediates for the antiarrhythmic drug dronedarone. epo.org This process can involve the acylation of a substituted 2-(2-hydroxy-5-nitrophenyl)-ethanone intermediate, followed by a base- and zeolite-catalyzed cyclization to form the 2-butyl-3-aroyl-5-nitrobenzofuran core. epo.org The plausible mechanism for the visible-light-induced radical cascade also provides an example of a detailed reaction pathway, involving radical generation, addition, cyclization, oxidation, and deprotonation steps. beilstein-journals.org

Understanding Regioselectivity and Stereoselectivity

In the synthesis and derivatization of this compound, controlling the orientation and spatial arrangement of functional groups is critical. This control is governed by the principles of regioselectivity and stereoselectivity. masterorganicchemistry.com Regioselectivity describes the preference for one direction of bond formation over another, leading to specific constitutional isomers. numberanalytics.com Stereoselectivity refers to the preferential formation of one stereoisomer over others. saskoer.ca

Regioselectivity: The placement of substituents on the benzofuran ring is a key regiochemical consideration. In electrophilic substitution reactions of the benzofuran core, the nitro group at the 5-position acts as a strong electron-withdrawing group, deactivating the benzene (B151609) ring and directing incoming electrophiles to specific positions. During the construction of the ring itself, regioselectivity is also paramount. For example, in polar Diels-Alder reactions involving 2-nitrobenzofuran (B1220441) as a dienophile, theoretical studies using Density Functional Theory (DFT) help predict the preferred regioisomeric products by analyzing the local electrophilicity at the active sites of the reagents. researchgate.net

Stereoselectivity: Many reactions used to construct or functionalize the benzofuran ring create new stereocenters. The stereochemical outcome of these reactions is often highly selective. For instance, radical cyclization cascades used to form polycyclic systems can exhibit excellent diastereoselectivity, which is determined in the cyclization step. mdpi.com A compelling example is the dearomative [3+2] cycloaddition reaction of 2-nitrobenzofuran with allenoates. researchgate.net This reaction proceeds with perfect diastereoselectivity (>20:1 dr), affording a single, well-defined stereoisomer of the resulting benzofuro[3,2-b]indol-3-one product. researchgate.net Such high levels of selectivity are crucial for the synthesis of stereochemically complex and biologically active molecules.

Investigation of Intermediates in this compound Reactions

The synthesis of this compound and its derivatives proceeds through a series of transient chemical species known as reaction intermediates. google.comepo.org Identifying and characterizing these intermediates is crucial for understanding the reaction mechanism and optimizing reaction conditions. Techniques such as mass spectrometry are invaluable for directly probing and identifying these short-lived species in a reaction mixture. nih.gov

In the synthesis of precursors for the drug vilazodone, several key intermediates have been isolated and characterized. guidechem.com Starting from 5-nitrosalicylaldehyde, the reaction pathway proceeds through This compound-2-carboxylic acid , which is then converted to This compound-2-carboxamide . google.com This amide is subsequently reduced to form another key intermediate, 5-aminobenzofuran-2-carboxamide . google.com

Similarly, the synthesis of dronedarone, an antiarrhythmic agent, involves stable intermediates derived from this compound. epo.orggoogle.com A patented process describes the formation of 5-nitro-2,3-dihydro-benzofuran-3-ols as intermediates. google.com Another pathway involves the formation of an ester intermediate, such as 2-oxo-2-(4-methoxyphenyl)ethyl 2-(2-hydroxy-5-nitrophenyl)acetate , which then undergoes cyclization to form the target benzofuran. epo.org The table below lists some of the key identified intermediates.

Synthetic Target Key Intermediate(s) Starting Material(s) Reference(s)
Vilazodone PrecursorsThis compound-2-carboxylic acid; this compound-2-carboxamide5-Nitrosalicylaldehyde guidechem.comgoogle.com
Dronedarone Precursors2-(n-Butyl)-5-nitrobenzofuran; 5-Nitro-2,3-dihydro-benzofuran-3-ols4-Nitrophenol or Salicylaldehyde derivatives epo.orggoogle.com
Dronedarone Precursors2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone epo.org
(2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone2-Butyl-5-nitrobenzofuran4-Nitrophenol researchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Nitrobenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds, including 5-nitrobenzofuran and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural assignment.

¹H-NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound derivatives, the aromatic protons exhibit characteristic chemical shifts and coupling constants that are influenced by the substituents on the benzofuran (B130515) ring system. hw.ac.uk

In a representative derivative, 3-(4-chlorophenyl)-5-nitrobenzofuran, the ¹H-NMR spectrum in CDCl₃ shows several key signals. rsc.org The protons on the chlorophenyl ring appear as a multiplet between δ 7.49 and 7.58 ppm. rsc.org The protons of the benzofuran moiety itself display distinct resonances: a doublet at δ 7.65 ppm (J = 9.0 Hz), a singlet at δ 7.93 ppm, a doublet of doublets at δ 8.31 ppm (J = 9.1, 2.3 Hz), and a doublet at δ 8.69 ppm (J = 2.3 Hz). rsc.org These splitting patterns arise from the coupling between adjacent, non-equivalent protons and are crucial for assigning their positions on the aromatic rings. libretexts.org

For 2-n-butyl-5-nitrobenzofuran, the aromatic protons are observed at δ 7.74 (d, J = 9 Hz, 1H), δ 8.15 (dd, J = 9 Hz, J = 2.5 Hz, 1H), and δ 8.49 (d, J = 2.5 Hz, 1H) in DMSO-d6. google.com The aliphatic protons of the n-butyl group appear at δ 0.92 (t, 3H), δ 1.26 (m, 2H), δ 1.68 (m, 2H), and δ 2.86 (m, 2H). google.com

The following table summarizes the ¹H-NMR data for selected this compound derivatives:

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-(4-chlorophenyl)-5-nitrobenzofuran CDCl₃8.69 (d, J = 2.3 Hz, 1H), 8.31 (dd, J = 9.1, 2.3 Hz, 1H), 7.93 (s, 1H), 7.65 (d, J = 9.0 Hz, 1H), 7.55 – 7.58 (m, 2H), 7.49 – 7.52 (m, 2H) rsc.org
2-n-butyl-5-nitrobenzofuran DMSO-d68.49 (d, J = 2.5 Hz, 1H), 8.15 (dd, J = 9 Hz, J = 2.5 Hz, 1H), 7.74 (d, J = 9 Hz, 1H), 2.86 (m, 2H), 1.68 (m, 2H), 1.26 (m, 2H), 0.92 (t, 3H) google.com
1-(this compound-2-yl)-3-phenylurea DMSO-d610.81 (s, 1H, NH), 10.50 (s, 1H, NH), 7.38-7.82 (m, 9H, ArH) core.ac.uk
Methyl this compound-2-carboxylate CDCl₃7.51 (d, J = 5:1 Hz) unibo.itrsc.org

This table is interactive. Click on the headers to sort the data.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. acs.org The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

For 3-(4-chlorophenyl)-5-nitrobenzofuran, the ¹³C-NMR spectrum in CDCl₃ reveals signals at δ 158.70, 144.80, 144.31, 132.76, 129.40, 129.28, 126.97, 122.68, 120.95, 120.75, 117.21, and 112.57 ppm. rsc.org These resonances correspond to the twelve distinct carbon environments in the molecule.

The following table presents the ¹³C-NMR data for a representative this compound derivative:

CompoundSolventChemical Shifts (δ, ppm)
3-(4-chlorophenyl)-5-nitrobenzofuran CDCl₃158.70, 144.80, 144.31, 132.76, 129.40, 129.28, 126.97, 122.68, 120.95, 120.75, 117.21, 112.57 rsc.org
(E)-3-(benzofuran-2-yl)-3-hydroxy-2-((E)-(substituted phenyl)diazenyl)acrylaldehyde compounds Not SpecifiedThe structures were confirmed by ¹³C NMR spectral data displaying peaks that confirm their structure. nih.gov

This table is interactive. Click on the headers to sort the data.

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org Various MS techniques are employed in the characterization of this compound and its derivatives.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and providing molecular weight information for the separated components. rsc.org For instance, the LC-MS analysis of a crude reaction mixture in the synthesis of a 2-n-butyl-5-nitrobenzofuran derivative showed a molecular ion peak [M+] at m/z 381.30, confirming the formation of the target compound. derpharmachemica.com Similarly, derivatives of 1-(this compound-2-yl)-3-arylurea have been characterized by ESI-MS, with one example showing a protonated molecular ion [M+H]⁺ at m/z 298.4. core.ac.uk

HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For example, the HR-MS (ESI) data for 3-(4-chlorophenyl)-5-nitrobenzofuran showed a calculated mass of 292.0580 for C₁₅H₁₁NNaO₄ and a found mass of 292.0578, which are in excellent agreement. rsc.org Similarly, various aryl (this compound-2-yl)ketones and their corresponding ketoximes have been characterized using HR-MS to confirm their structures. dergipark.org.trdergipark.org.tr

The following table provides HR-MS data for some this compound derivatives:

CompoundIonizationCalculated m/zFound m/z
3-(4-chlorophenyl)-5-nitrobenzofuran ESI292.0580 [M+Na]⁺292.0578 rsc.org
Aryl (this compound-2-yl)ketone derivative Not Specified268.0604 [M+H]⁺268.0614 dergipark.org.tr
Aryl (this compound-2-yl)ketone derivative Not Specified282.0761 [M+H]⁺282.0770 dergipark.org.tr
Aryl (this compound-2-yl)ketone derivative Not Specified298.0710 [M+H]⁺298.0723 dergipark.org.tr

This table is interactive. Click on the headers to sort the data.

EI-MS is a "hard" ionization technique that causes extensive fragmentation of the analyte molecule. acdlabs.com The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and identification. nih.gov For nitroaromatic compounds, characteristic fragment ions are often observed due to the loss of the nitro group (NO₂) or related species. researchgate.net While specific EI-MS data for this compound itself is not detailed in the provided context, the general fragmentation patterns of nitroaromatic compounds involve ions corresponding to [M]⁺, [M-NO]⁺, and [M-NO₂]⁺. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HR-MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the qualitative analysis of this compound and its derivatives. The FT-IR spectra provide diagnostic absorption bands that confirm the presence of key functional groups, particularly the nitro group and the benzofuran core. The spectra are typically recorded using a potassium bromide (KBr) dispersion medium. ias.ac.in

The most prominent and characteristic absorption bands for this compound derivatives are those corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. These strong absorptions are crucial for confirming the successful nitration of the benzofuran ring.

In addition to the nitro group, other important vibrations include the C=C stretching of the aromatic ring, the C-O-C stretching of the furan (B31954) ring, and C-H stretching and bending modes. For derivatives with additional functional groups, such as carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups, their characteristic absorption bands will also be present in the FT-IR spectrum, further aiding in structural elucidation. dergipark.org.trresearchgate.net

Several studies have reported the FT-IR analysis of various this compound derivatives, providing valuable data for structural confirmation. For instance, the synthesis of aryl (this compound-2-yl)ketone derivatives showed characteristic C=O stretching frequencies. dergipark.org.tr Similarly, the synthesis and characterization of other derivatives have relied on FT-IR to confirm the presence of expected functional groups. core.ac.ukajphs.cominnovareacademics.in

Below is a table summarizing the characteristic FT-IR absorption bands for various this compound derivatives as reported in the literature.

Compound TypeFunctional GroupCharacteristic Absorption Bands (cm⁻¹)References
2-n-butyl-5-nitrobenzofuran derivativeC=O (keto)1640 researchgate.net
Aryl (this compound-2-yl)ketone derivativesC=O1622 - 1661 dergipark.org.tr
Aryl (this compound-2-yl)ketone oxime derivativesO-H3202 - 3379 dergipark.org.tr
(3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives-- researchgate.net
5-nitro-1,3-benzodioxoleC-H (aromatic)3093 orientjchem.org
5-nitro-1,3-benzodioxoleRing breathing796 orientjchem.org
5-nitro-1,3-benzodioxoleC-H (in-plane bend)1120, 1036 orientjchem.org
5-nitro-1,3-benzodioxoleC-H (out-of-plane bend)872, 810, 719 orientjchem.org

Purity Assessment Techniques

Ensuring the purity of synthesized compounds is a critical step in chemical research. Thin Layer Chromatography (TLC) is a widely used, simple, and rapid technique for assessing the purity of this compound and its derivatives.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a chromatographic method used to separate non-volatile mixtures. wikipedia.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which serves as the stationary phase. wikipedia.orgumass.edu The sample is spotted onto the plate, and a solvent or solvent mixture (the mobile phase) is allowed to move up the plate via capillary action. wikipedia.orgumass.edu

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. umass.edu The purity of a compound can be assessed by the presence of a single spot on the developed TLC plate. wikipedia.org TLC is also invaluable for monitoring the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. umass.edu

In the context of this compound synthesis, TLC is routinely used to monitor the reaction progress and to confirm the purity of the final products. core.ac.ukajphs.comderpharmachemica.comsemanticscholar.org For instance, in the synthesis of 2-n-butyl-5-nitrobenzofuran, TLC was employed to monitor the reaction's completion. derpharmachemica.com Similarly, the synthesis of various other this compound derivatives utilized TLC to check for the purity of the synthesized compounds. dergipark.org.trcore.ac.ukresearchgate.net

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (adsorbent, mobile phase, and temperature). researchgate.net

The table below provides examples of TLC applications in the analysis of this compound derivatives.

Compound/ReactionTLC ApplicationStationary PhaseMobile PhaseObservations/ResultsReferences
Synthesis of 2-n-butyl this compoundMonitoring reaction progressNot specifiedNot specifiedCrude product obtained with 97.9% purity by HPLC derpharmachemica.com
Synthesis of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivativesMonitoring reaction progressSilica gelToluene (B28343)Crystalline product separated from the reaction mixture core.ac.uk
Synthesis of Aryl (this compound-2-yl)ketone derivativesChecking puritySilica gel 60 F254Not specifiedConfirmed purity of compounds dergipark.org.tr
Synthesis of Ethyl this compound-2-carboxylateMonitoring reaction progressNot specifiedNot specifiedReaction completion was observed semanticscholar.org
Synthesis of this compound-2-carbohydrazideMonitoring reaction progressNot specifiedNot specifiedReaction completion was examined semanticscholar.org
Synthesis of (3-alkoxybenzofuran-2-yl)(phenyl) methanonesMonitoring reaction progress and checking puritySilica gel 60-120Petroleum ether and ethyl acetate (B1210297) (9.5:0.5 ratio)Progress monitored and purity checked researchgate.net

Biological and Pharmacological Investigations of 5 Nitrobenzofuran Derivatives

Antimicrobial Activity

Derivatives of 5-nitrobenzofuran have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. vulcanchem.com The antimicrobial properties are often attributed to the nitro group, which can interfere with microbial metabolic processes. vulcanchem.com

This compound derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. vulcanchem.com The introduction of different substituents onto the this compound core allows for the modulation of antibacterial potency and spectrum.

For instance, a series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and evaluated for their antibacterial properties. innovareacademics.inresearchgate.net Among the tested compounds, one derivative, (3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanone , exhibited the highest activity. innovareacademics.inresearchgate.net In another study, newly synthesized benzofuran (B130515) derivatives, including those with a 5-nitro substituent, were tested against Enterococcus faecalis. Two compounds, M5a and M5g , demonstrated potent antibacterial activity at a concentration of 50µg/ml. cuestionesdefisioterapia.com

Furthermore, bis-heterocyclic derivatives of 3-methyl-5-nitro-2(4-aryl-3-mercapto-1,2,4-triazol-5-yl)benzofurans have been synthesized and screened for their antibacterial activity. jocpr.com Compounds 3a and 3b from this series showed promising activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and good activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. jocpr.com Another compound, 3c , displayed moderate to good activity against all tested bacterial strains. jocpr.com

Substituted-5-nitrobenzofuran-2-yl-carbamides have also been investigated. ajphs.comajphs.com Derivatives 6-d and 6-e showed noteworthy zones of inhibition against Gram-positive bacteria when compared to the standard drug ampicillin. ajphs.com Similarly, some this compound-2-carboxyhydrazide derivatives, specifically compounds 5-a and 5-b , exhibited significant zones of inhibition against Gram-positive bacteria. wisdomlib.org

The table below summarizes the antibacterial activity of selected this compound derivatives.

Compound/Derivative ClassBacterial Strain(s)Observed ActivityReference(s)
(3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanoneNot specifiedHighest activity in its series innovareacademics.in, researchgate.net
M5a and M5gEnterococcus faecalisPotent activity at 50µg/ml cuestionesdefisioterapia.com
3a and 3b (bis-heterocycles)S. aureus, B. subtilis, E. coli, P. aeruginosaChallenging activity against Gram-positive, good against Gram-negative jocpr.com
3c (bis-heterocycle)Multiple strainsModerate to good activity jocpr.com
6-d and 6-e (carbamides)Gram-positive bacteriaAppreciable zone of inhibition ajphs.com
5-a and 5-b (carboxyhydrazides)Gram-positive bacteriaSignificant zone of inhibition wisdomlib.org

This table is for illustrative purposes and may not be exhaustive.

Benzofuran derivatives containing a nitro group have also been recognized for their potent antifungal properties against various fungal species. vulcanchem.com Research has indicated their efficacy against fungi such as Candida species, Cryptococcus neoformans, and Aspergillus niger. vulcanchem.comresearchgate.net

In a study focused on new aryl (this compound-2-yl)ketone and ketoxime compounds, several derivatives were synthesized and tested for their anticandidal activity. dergipark.org.trdergipark.org.tr Among them, compound 2c , which has a methoxy (B1213986) group on the phenyl ring, demonstrated the highest activity against Candida albicans and Candida glabrata, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. dergipark.org.trdergipark.org.tr It was also noted that converting the ketone group to its oxime derivative generally increased the antifungal activity. dergipark.org.tr

However, not all this compound derivatives exhibit broad-spectrum antifungal activity. For example, a series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives showed no activity against the fungi tested. innovareacademics.ininnovareacademics.in In contrast, other synthesized benzofuran derivatives, M5i , M5k , and M5l , showed significant activity against Candida albicans at a concentration of 25µg/ml. cuestionesdefisioterapia.com

The antifungal activity of bis-heterocyclic derivatives of 3-methyl-5-nitro-2(4-aryl-3-mercapto-1,2,4-triazol-5-yl)benzofurans was also evaluated. jocpr.com Compound 2a from this series showed good inhibition of the fungi A. niger and C. albicans, while compounds 2b and 2c were moderately active. jocpr.com Compound 3c from a related series also demonstrated good activity against both fungi. jocpr.com

The table below presents the antifungal activity of some this compound derivatives.

Compound/Derivative ClassFungal Strain(s)Observed ActivityReference(s)
2c (Aryl (this compound-2-yl)ketone)C. albicans, C. glabrataMIC of 3.12 µg/mL dergipark.org.tr, dergipark.org.tr
(3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanonesNot specifiedNo activity innovareacademics.in, innovareacademics.in
M5i, M5k, and M5lC. albicansSignificant activity at 25µg/ml cuestionesdefisioterapia.com
2a (bis-heterocycle)A. niger, C. albicansGood inhibition jocpr.com
2b and 2c (bis-heterocycles)A. niger, C. albicansModerately active jocpr.com
3c (bis-heterocycle)A. niger, C. albicansGood activity jocpr.com

This table is for illustrative purposes and may not be exhaustive.

Antibacterial Efficacy and Spectrum

Anti-inflammatory Activity

Derivatives of this compound have been reported to possess anti-inflammatory properties. vulcanchem.com These compounds are thought to modulate various inflammatory pathways, making them interesting candidates for the development of new anti-inflammatory agents. vulcanchem.com

In one study, a series of novel 1,3,4-oxadiazole (B1194373) derivatives were synthesized from ethyl this compound-2-carboxylate and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method. researchgate.netresearchgate.net Additionally, some substituted-5-nitrobenzofuran-2-yl-carbamides were synthesized and evaluated for their anti-inflammatory activity. ajphs.comajphs.com The derivatives 5-a and 5-b showed significant anti-inflammatory activity. wisdomlib.org

Antioxidant Activity

Several studies have highlighted the antioxidant potential of this compound derivatives. rsc.org The antioxidant capacity of these compounds is often evaluated using methods like the DPPH free radical scavenging assay. rsc.org

A series of novel 1,3,4-oxadiazole derivatives derived from ethyl this compound-2-carboxylate were synthesized and tested for their in vitro antioxidant activity. researchgate.net Similarly, the antioxidant properties of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were investigated. innovareacademics.inresearchgate.netinnovareacademics.in Among the tested compounds in this series, derivative 2d showed the highest free radical scavenging activity, while 2e had the least activity. innovareacademics.ininnovareacademics.in

Another study reported the synthesis of aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone, which was then reduced to the corresponding 5-amino derivative. nih.gov Several compounds from this research, including 6a, 6b, 6d, 6h, 6o, 6p, and 6r , demonstrated very good antioxidant activity. nih.gov

Anti-diabetic Activity and Related Mechanisms

The investigation of this compound derivatives has extended to their potential as anti-diabetic agents. A key mechanism explored in this context is the inhibition of enzymes involved in carbohydrate digestion, such as α-glucosidase. ajol.info

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. ajol.inforesearchgate.net

A study involving the synthesis of twenty 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazole derivatives revealed their potential as α-glucosidase inhibitors. researchgate.net Many of these compounds, particularly those containing hydroxyl and halogen substituents, were found to be significantly more active than the standard drug, acarbose (B1664774). researchgate.net The IC50 values for the active compounds ranged from 12.75 ± 0.10 to 162.05 ± 1.65 μM, compared to an IC50 of 856.45 ± 5.60 μM for acarbose. researchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

A series of novel this compound-2-yl-carbamide derivatives have been synthesized and investigated for their potential as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key target in the management of type II diabetes. researchgate.netscience.gov Molecular docking studies were performed to understand the interaction between these derivatives and the PPAR-γ receptor (PDB ID: 4RFM). researchgate.netscience.govrsc.org The binding energies from these computational studies were found to be in the range of –5.90 to –9.80 kcal/mol, indicating a potential for these compounds to bind effectively to the receptor. researchgate.netscience.govresearchgate.net The synthesis of these derivatives involved the creation of 5-nitro-1-benzofuran-2-carbonyl azide (B81097) from 5-nitro-1-benzofuran-2-carbohydrazide, which then undergoes a Curtis type of rearrangement with substituted aromatic amines to yield the final carbamide compounds. researchgate.netscience.gov

Oral Glucose Tolerance Test (OGTT) Studies

To assess the practical antidiabetic potential of the synthesized this compound derivatives, researchers conducted Oral Glucose Tolerance Tests (OGTT). researchgate.netscience.gov The OGTT is a standard medical procedure used to evaluate how quickly glucose is cleared from the blood after an oral administration of a glucose load. uj.ac.zaresearchgate.net The prepared this compound-2-yl-carbamide derivatives were specifically studied through OGTT to determine their effect on plasma glucose levels, providing an in vivo measure of their potential hypoglycemic activity. researchgate.netscience.gov

Anticancer/Antiproliferative Activity

The anticancer potential of this compound derivatives has been a subject of significant research interest. researchgate.netresearchgate.net The this compound structure is recognized for its potential antibacterial and anticancer activities. researchgate.net

Specific derivatives of this compound have been evaluated for their in vitro antiproliferative effects against human breast cancer (MDA-MB-231) and cervical cancer (Caski) cell lines. researchgate.net In one study, a series of 7-acetyl-2-aryl-5-nitrobenzofurans were synthesized and tested. researchgate.net Among these, the compound 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (designated as 2h) demonstrated notable antiproliferative activity. researchgate.net It yielded an IC50 value of 5.13 ± 0.86 µM against the MDA-MB-231 cell line and 26.96 ± 4.97 µM against the Caski cell line. researchgate.net These results were significant when compared to the standard chemotherapeutic agent, Camptothecin. researchgate.net Another derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, also showed cytotoxic activity against the HCT 116 cell line. rsc.org

Cytotoxicity of 7-acetyl-2-aryl-5-nitrobenzofuran Derivatives

CompoundCell LineIC50 (µM)Reference Compound (Camptothecin) IC50 (µM)
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h)MDA-MB-2315.13 ± 0.8624.69 ± 0.26
Caski26.96 ± 4.978.96 ± 0.23
researchgate.net

Other Biological Activities

Beyond their effects on metabolic disorders and cancer, derivatives of this compound have been explored for a range of other bioactivities, including infectious diseases.

The benzofuran nucleus is generally recognized as a scaffold with potential anti-HIV properties. science.gov Research has been conducted on various benzofuran derivatives for their ability to inhibit HIV-1. researchgate.net For instance, studies on pterocarpans and other benzofuran analogues have been undertaken to assess anti-HIV activity. While 1-(this compound-2-yl)-3-arylurea derivatives have been synthesized for broad biological screening, specific, detailed reports on their anti-HIV efficacy with quantitative data like IC50 values were not prominent in the reviewed literature. researchgate.net

Derivatives of this compound have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net In one study, a series of compounds derived from this compound-3-yl hydrazine (B178648) were synthesized and screened for their in-vitro antimalarial activity against the 3D7 strain of P. falciparum. The results showed that these compounds exhibited activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 125 µg/ml. Specifically, two of the synthesized compounds showed promising MIC values of 1.9 µg/ml and 7.8 µg/ml. Another line of investigation involves (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, where 5-nitrofuran analogues demonstrated potent activity against the 3D7 strain of the parasite. researchgate.net

Antimalarial Activity of this compound Derivatives

Compound SeriesParasite StrainActivity Range (MIC)
Derivatives of this compound-3-yl hydrazinePlasmodium falciparum (3D7)1.9 - 125 µg/ml

Molluscicidal Activity

The potential of benzofuran derivatives as molluscicidal agents has been an area of scientific inquiry, particularly in the search for compounds to control snail populations that act as intermediate hosts for parasites. While research directly focusing on the molluscicidal properties of this compound is not extensively detailed in the available literature, studies on broader benzofuran-containing compounds have shown promising results.

Research has been conducted on a variety of heterocyclic compounds that incorporate a benzofuran moiety to assess their effectiveness against snails such as Biomphalaria alexandrina, a known vector for schistosomiasis. nih.gov In these studies, a chalcone (B49325) derivative was synthesized and utilized as a building block for creating a range of compounds including pyrazoline, isoxazoline, pyrimidine, and pyridine (B92270) derivatives, all containing the benzofuran structure. nih.gov

Screening of these synthesized compounds revealed that several exhibited significant molluscicidal activity. nih.gov One derivative, in particular, demonstrated 100% mortality of the snail population at a concentration of 10 parts per million (ppm) after 24 hours of immersion. nih.gov Other related compounds showed moderate to good activity in these tests. nih.gov While benzofurans, in general, are recognized for a wide array of pharmacological effects, including molluscicidal action, the primary focus of some studies on 5-substituted benzofuran derivatives has been on other biological activities, such as antimicrobial effects. core.ac.uk

Table 1: Molluscicidal Activity of Selected Benzofuran Derivatives

CompoundTarget SnailActivityReference
Benzofuran derivative with pyrazole (B372694), isoxazole, pyridine, pyrimidine, 1,4-thiazine, or 1,3,4-thiadiazine moietyBiomphalaria alexandrinaOne compound showed 100% mortality at 10 ppm after 24 hours. Others displayed good to moderate activity. nih.gov
Chalcone and other derivatives with benzofuran moietyMolluscaPromising to moderate molluscicidal activities observed. nih.gov

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been the subject of significant investigation as potential inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. The two isoforms of this enzyme, MAO-A and MAO-B, are important targets for the development of treatments for neurodegenerative conditions like Parkinson's disease and depression.

Research into 2-phenylbenzofuran (B156813) derivatives has identified several compounds with a 5-nitro substitution that exhibit potent and selective inhibitory activity against MAO. The substitution patterns on both the benzofuran core and the attached phenyl ring have been shown to be critical in determining the affinity for either MAO-A or MAO-B. nih.gov

For instance, 2-(3-methoxyphenyl)-5-nitrobenzofuran has been identified as a highly potent and reversible inhibitor of MAO-B, with a reported half-maximal inhibitory concentration (IC50) of 0.024 µM. nih.govjst.go.jp In contrast, a related compound, 7-nitro-2-phenylbenzofuran, was found to be the most potent inhibitor of MAO-A in the same series, with an IC50 of 0.168 µM. nih.govjst.go.jp

Further studies have explored the influence of different substituents. The presence and position of methoxyl groups on the 2-phenyl ring significantly impact the inhibitory activity. jst.go.jp Generally, 2-phenyl-5-nitrobenzofuran derivatives with a single methoxyl group on the phenyl ring have demonstrated greater potency as MAO-B inhibitors compared to their 7-nitro counterparts. jst.go.jp Interestingly, the unsubstituted 2-phenyl-5-nitrobenzofuran was also found to be a potent and selective MAO-B inhibitor. jst.go.jp The benzofuran scaffold itself is considered a valuable structure for the design of novel MAO inhibitors. nih.govnih.gov

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
2-(3-methoxyphenyl)-5-nitrobenzofuranMAO-B0.024Reversible nih.govjst.go.jp
7-nitro-2-phenylbenzofuranMAO-A0.168Reversible nih.govjst.go.jp
2-phenyl-5-nitrobenzofuranMAO-BPotent and selective- jst.go.jp

Structure Activity Relationship Sar and Structural Modification Studies of 5 Nitrobenzofuran Derivatives

Impact of Substituents on Biological Activity

The type, position, and number of substituent groups on the 5-nitrobenzofuran scaffold significantly dictate the molecule's interaction with biological targets, influencing its potency and selectivity.

The introduction of chloro substituents to the this compound framework can have a pronounced effect on biological activity. The position of the chlorine atom is a critical determinant of its impact. mdpi.com For instance, in a series of benzofuran (B130515) derivatives, a chloro group at the 5-position was a key feature of a compound with potential antimicrobial and anticancer properties. ontosight.ai The presence of a chloro group can alter the electronic properties and lipophilicity of the molecule, which may enhance its ability to cross cell membranes or interact with specific biological targets. mdpi.com

In the context of hybrid molecules, the addition of chloro substituents to linked heterocyclic systems, such as pyrazoline and pyrazole (B372694) moieties, has been shown to be closely related to the antibacterial activity of the resulting benzofuran compounds. rsc.org For example, a study on benzyloxyphenylmethylaminophenol derivatives showed that a chloro group at the C-3 position of an associated ring led to a lower IC50 value (1.38 µM) compared to the non-chlorinated equivalent (7.71 µM), indicating increased potency. mdpi.com However, moving the chloro group to a different position, such as C-5, reduced this activity. mdpi.com This highlights the positional importance of chloro substitution in modulating biological effects.

Table 1: Effect of Chloro Substituent Position on Biological Activity

Compound Class Chloro Position Observed Activity Change Reference
Benzyloxyphenylmethylaminophenols C-3 Increased potency (IC50 = 1.38 µM vs 7.71 µM) mdpi.com
Benzyloxyphenylmethylaminophenols C-5 Reduced activity compared to C-3 substitution mdpi.com

The presence of hydroxyl and other halogen groups (like bromine and fluorine) on the benzofuran ring system is a significant factor in determining the biological profile of the derivatives. rsc.org The phenolic hydroxyl group, in particular, has been identified as crucial for modulating anticancer activity. mdpi.com It is believed that this hydrogen-donating group facilitates favorable interactions with biological targets, thereby inducing cytotoxicity. mdpi.com Good antimicrobial activity has also been associated with hydroxyl or halogen substituents at the 4-position of the benzofuran nucleus. researchgate.net

Halogen substitutions at various positions have been shown to be critical determinants of biological activity. researchgate.net For example, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring resulted in a compound with notable cytotoxic activity against specific leukemia cell lines, showing IC50 values of 5 µM and 0.1 µM. mdpi.com Similarly, adding a fluorine atom at the 4-position of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity. mdpi.comsemanticscholar.org Such halogen substitutions, particularly at the para position of the benzofuran, are thought to create more favorable hydrophobic interactions, leading to higher potency. mdpi.comsemanticscholar.org

Table 2: Impact of Hydroxyl and Halogen Substituents on Anticancer Activity

Derivative Class Substituent & Position Target Cell Lines Activity (IC50) Reference
Halogenated Benzofuran Bromine at 3-position (on methyl group) K562 (Leukemia) 5 µM mdpi.com
Halogenated Benzofuran Bromine at 3-position (on methyl group) HL60 (Leukemia) 0.1 µM mdpi.com

Methoxy (B1213986) groups (-OCH3) are another important substituent whose position and number can fine-tune the biological activity of this compound derivatives. unica.it These groups can influence properties like lipophilicity and hydrogen bonding capacity, which are critical for drug-target interactions. vulcanchem.com

In studies on 2-phenylbenzofuran (B156813) derivatives as monoamine oxidase (MAO) inhibitors, the substitution patterns of methoxy groups on the 2-phenyl ring, combined with a nitro group on the benzofuran moiety, were key to determining affinity for MAO-A or MAO-B. unica.it Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as the most potent MAO-B inhibitor in its series with an IC50 value of 0.024 µM. unica.it In contrast, 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor. unica.it Another compound, 2-(4-methoxyphenyl)-5-nitrobenzofuran, was also noted for its potent and selective MAO-B inhibition. unica.it

The position of the methoxy group is crucial. A methoxy group at the para position of a phenyl ring attached to a benzofuran ketone improved biological activity to some extent, while methoxy groups at both the ortho and para positions resulted in the most potent anti-tumor derivative in one study. pharmatutor.org Conversely, a methoxy group at the meta position often leads to reduced activity compared to ortho or para-substituted analogs. vulcanchem.com

Influence of Hydroxyl and Halogen Groups

Modifications of the Benzofuran Moiety

Alterations to the core benzofuran ring system itself represent a key strategy in SAR studies. Research has shown that substitutions at the C-2 position, such as with an ester or another heterocyclic ring, are crucial for the cytotoxic activity of these compounds. semanticscholar.org Such modifications can significantly influence the selectivity of these compounds toward cancer cells. semanticscholar.org

Bioisosteric replacement, where one part of the molecule is replaced by another with similar physical or chemical properties, is a common tactic. For example, replacing an amide linker with a triazole ring in certain derivatives was found to increase conformational flexibility, which can impact biological activity. nih.gov The structural motif of the benzofuran, a fusion of benzene (B151609) and furan (B31954) rings, is a versatile scaffold for synthesizing new derivatives with potential applications against a variety of disorders, including cancer. researchgate.net

Linkage to Other Heterocyclic Systems

Creating hybrid molecules by linking the this compound scaffold to other heterocyclic systems is a powerful approach to developing novel compounds with enhanced or unique biological activities. semanticscholar.org Pyrazoles and pyrazolines are among the most explored heterocyclic partners. rsc.orgmdpi.commdpi.com

The combination of benzofuran with pyrazoline or pyrazole moieties has yielded compounds with significant biological potential, particularly in antimicrobial and anticancer applications. rsc.orgresearchgate.net SAR studies have revealed that the benzofuran, pyrazoline, and an attached thiazole (B1198619) moiety were all essential for the antimicrobial activity of one series of hybrids. pharmatutor.org Specifically, 1-(thiazol-2-yl) pyrazoline derivatives of benzofuran demonstrated excellent activity against Gram-negative bacteria. pharmatutor.org

In the realm of anticancer research, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized and evaluated. rsc.org Among them, certain derivatives showed the most potent activity against a human ovarian cancer cell line, with IC50 values of 11 µM and 12 µM. rsc.org Further studies on pyrazolines incorporating both benzofuran and pyrazole moieties identified compounds with promising antibacterial activity against Escherichia coli and broad-spectrum activity against Bacillus subtilis. japsonline.com The presence of chloro substituents on the pyrazoline and pyrazole rings was found to be strongly correlated with the antibacterial activity of these hybrid compounds. rsc.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-(3-methoxyphenyl)-5-nitrobenzofuran
7-nitro-2-phenylbenzofuran
2-(4-methoxyphenyl)-5-nitrobenzofuran
1-(thiazol-2-yl) pyrazoline derivatives of benzofuran
benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide
2-butyl-5-nitrobenzofuran (B137315)
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides
ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate
5-chloro-3-methyl-2-nitrobenzofuran
2-hydroxy-5-nitrobenzaldehyde (B32719)
ethyl 5-aminobenzofuran-2-carboxylate
ethyl this compound-2-carboxylate
5-methoxy-2-nitrobenzofuran

Benzofuran-Oxadiazole Hybrids

The combination of the benzofuran ring with a 1,3,4-oxadiazole (B1194373) moiety has yielded compounds with significant biological potential, including anticancer and antifungal activities. nih.govncsu.eduijsrst.com SAR studies on these hybrids have provided valuable insights for the development of more potent derivatives.

In a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles evaluated for α-glucosidase inhibitory activity, compounds featuring hydroxyl and halogen substituents on the 5-aryl ring demonstrated significantly higher potency compared to the standard drug, acarbose (B1664774). researchgate.netproquest.com Specifically, derivatives with these substitutions showed IC50 values ranging from 12.75 ± 0.10 to 162.05 ± 1.65 μM, which is five to seventy times more active than acarbose (IC50 = 856.45 ± 5.60 μM). researchgate.net

Similarly, a series of benzofuran-oxadiazole hybrids incorporating an S-alkylated amide linkage were synthesized and screened for tyrosinase inhibition. nih.gov The derivative 5a, which contains a 2-fluorophenylacetamide group, was the most potent, with an IC50 of 11 ± 0.25 μM, surpassing the standard, ascorbic acid (IC50 = 11.5 ± 0.1 μM). nih.gov Compounds 5b, 5c, and 5d also showed efficient inhibition with IC50 values between 12.4 ± 0.0 and 15.5 ± 0.0 μM. nih.gov

Another study focused on benzofuran-oxadiazole hybrids as potential anticancer agents against the A549 lung cancer cell line. mdpi.com The derivative 5d, which has a methoxy group at the meta position of the phenyl ring, showed the highest activity with an IC50 of 6.3 ± 0.7 μM. In contrast, compound 5e, with an ethoxy group at the para position, had moderate activity (IC50 = 17.9 ± 0.46 μM). mdpi.com

Table 1: Anticancer Activity of Benzofuran-Oxadiazole Hybrids against A549 Lung Cancer Cell Line mdpi.com

Compound Substituent on Phenyl Ring % Cell Viability IC50 (μM)
5d m-methoxy 27.49 ± 1.90 6.3 ± 0.7
5e p-ethoxy 34.47 ± 2.19 17.9 ± 0.46
Crizotinib (Reference) - - 8.54 ± 0.84
Cisplatin (Reference) - - 3.88 ± 0.76

Benzofuran-Triazole Hybrids

The hybridization of benzofuran with the 1,2,3-triazole ring has been explored for the development of novel antifungal and anticancer agents. mdpi.commdpi.com These hybrids often exhibit enhanced biological activities due to the synergistic effects of the two heterocyclic systems. semanticscholar.orgresearchgate.net

A series of benzofuran-triazole hybrids were synthesized and evaluated for their in vitro antifungal activity. mdpi.com Several of these compounds, such as 4o and 4r, demonstrated satisfactory activity against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans, making them promising candidates for further investigation. mdpi.comsemanticscholar.org

In another study, benzofuran-triazole derivatives were screened for their anticancer potential against the A549 lung cancer cell line. mdpi.com The derivative 7h, with two chloro electron-withdrawing groups at the ortho and para positions of the phenyl ring, showed notable potency with an IC50 of 10.9 ± 0.94 μM. mdpi.com In contrast, the hybrid 7f, which has two methyl groups at the same positions, was inactive. mdpi.com

Table 2: Anticancer Activity of Benzofuran-Triazole Hybrids against A549 Lung Cancer Cell Line mdpi.com

Compound Substituents on Phenyl Ring % Cell Viability IC50 (μM)
7h o,p-dichloro 29.29 ± 3.98 10.9 ± 0.94
7f o,p-dimethyl 99.1 Inactive
Crizotinib (Reference) - - 8.54 ± 0.84

Benzofuran-Carbamide Derivatives

The incorporation of a carbamide (urea) linkage into the benzofuran structure has led to the discovery of potent inhibitors of various biological targets. rsc.orgajphs.comajphs.com

In one study, substituted-5-nitrobenzofuran-2-yl-carbamides were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. ajphs.com The synthesis involved a Curtius rearrangement of this compound-2-carboxyazide with substituted aromatic amines. ajphs.comajphs.com

Another series of 5-ureidobenzofuran-3-one indoles were developed as potent inhibitors of PI3Kα and mTOR. researchgate.net The highest cellular potency was achieved by extending the urea (B33335) group to a 4-[2-(dimethylamino)ethyl]methylamino amidophenyl group. The addition of a 7-fluoro group to the indole (B1671886) ring also enhanced cellular potency. Compound 18i, which incorporated these optimal features, demonstrated high potency in cellular assays. researchgate.net

Furthermore, a study on 5-(N-hydroxycarbamimidoyl) benzofuran derivatives identified them as novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The N-3-bromophenyl derivative 19 was the most potent, with an IC50 of 0.44 μM for the enzyme and 1.1 μM in HeLa cells. nih.gov

Strategic Modifications for Enhanced Selectivity and Potency

Strategic modifications of the this compound scaffold are crucial for improving the selectivity and potency of its derivatives. tandfonline.com These modifications often involve the introduction of different functional groups at various positions on the benzofuran ring and the attached heterocyclic moieties.

For instance, in a study aimed at developing inhibitors of Streptococcus mutans biofilm, a library of 90 analogs of a lead compound, G43, was created. nih.gov The SAR studies revealed that a this compound derivative with a meta-positioned COOMe group (IIIC5) was the most potent inhibitor, with an IC50 value of 2.7 μM. nih.gov

In the development of CDK2 inhibitors, a hybridization strategy was employed, linking the benzofuran scaffold to piperazine (B1678402) and various aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails. tandfonline.com This approach led to the discovery of potent inhibitors, with compounds 9h, 11d, 11e, and 13c showing IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively, which were more potent than the reference standard, staurosporine (B1682477) (IC50 = 56.76 nM). tandfonline.com These compounds also exhibited promising antiproliferative activities and selectivity towards cancerous cells over normal cells. tandfonline.com

The position of the nitro group on the benzofuran ring also plays a critical role in determining the biological activity and selectivity. In a study of 2-phenylbenzofuran derivatives as monoamine oxidase (MAO) inhibitors, it was found that the substitution pattern on both the phenyl ring and the benzofuran moiety influenced the affinity for MAO-A or MAO-B. unica.it The 2-(3-methoxyphenyl)-5-nitrobenzofuran 9 was the most potent MAO-B inhibitor (IC50 = 0.024 μM), while 7-nitro-2-phenylbenzofuran 7 was the most potent MAO-A inhibitor (IC50 = 0.168 μM). unica.it

Computational Chemistry and Molecular Modeling of 5 Nitrobenzofuran

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the interaction between a ligand and a protein's binding site. For derivatives of 5-nitrobenzofuran, docking studies have been instrumental in elucidating their potential as therapeutic agents.

Molecular docking studies have been performed on various derivatives of this compound to explore their interactions with specific protein targets.

In one study, a series of novel this compound-2-yl-carbamide derivatives were docked against the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target in anti-diabetic drug discovery. semanticscholar.orgepa.gov The analysis was conducted using the protein data bank (PDB) structure with the code 4RFM. semanticscholar.org While specific amino acid interactions for these particular derivatives were not detailed in the available literature, docking studies on similar heterocyclic compounds targeting PPAR-γ have highlighted the importance of hydrogen bonds and hydrophobic interactions with key residues within the binding pocket.

Similarly, docking studies on (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives with the glutamine amido transferase domain indicated that the synthesized molecules interact with various amino acids within the active pocket, suggesting inhibitory potential. researchgate.net

Furthermore, molecular docking of 2-phenylbenzofuran (B156813) derivatives, some containing a 5-nitro group, against monoamine oxidase (MAO) enzymes confirmed experimental results and emphasized the role of key residues in enzyme inhibition. nih.gov Although the specific residues were not named, these findings underscore the ability of the this compound scaffold to anchor within protein active sites.

The table below summarizes the protein targets studied in relation to this compound derivatives.

Derivative ClassProtein TargetPDB CodeKey Finding
This compound-2-yl-carbamidesPPAR-γ4RFMPotential binding affinity for anti-diabetic applications. semanticscholar.orgepa.gov
(3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanonesGlutamine amido transferaseNot SpecifiedInteractions with active site amino acids suggest inhibitory capability. researchgate.net
5-nitro-2-phenylbenzofuransMonoamine Oxidase (MAO)Not SpecifiedDocking confirmed experimental inhibitory activity. nih.gov
This compound-3-yl hydrazine (B178648) derivativesNot Specified1aj6Strong binding affinity towards the target protein, suggesting antibacterial potential. researchgate.net

Binding energy is a key metric calculated in molecular docking studies to estimate the binding affinity between a ligand and its target protein. A lower, more negative binding energy value typically indicates a more stable and favorable interaction.

Studies on this compound derivatives have reported a range of binding energies against different protein targets. For instance, a series of six novel this compound-2yl-carbamide derivatives, when docked with PPAR-γ, exhibited binding energies ranging from -5.90 to -9.80 kcal/mol. semanticscholar.orgepa.gov In another study, seven benzofuran (B130515) derivatives derived from this compound-3-yl hydrazine showed binding energies between -6.9 and -10.4 Calorie/mol, indicating strong potential as antibacterial agents. researchgate.netafricanjournalofbiomedicalresearch.com

The following table presents the calculated binding energies for different classes of this compound derivatives.

Derivative ClassProtein TargetBinding Energy Range (kcal/mol)
This compound-2-yl-carbamidesPPAR-γ-5.90 to -9.80 semanticscholar.orgepa.gov
This compound-3-yl hydrazine derivativesAntibacterial Target-6.9 to -10.4 researchgate.netafricanjournalofbiomedicalresearch.com

This predictive capability helps in several ways:

Target Identification and Validation: Docking can help confirm that a molecule interacts with a specific biological target implicated in a disease. nextgeninvent.com

Lead Optimization: By understanding the specific interactions (e.g., hydrogen bonds, hydrophobic contacts), chemists can modify the structure of the this compound derivative to enhance binding affinity and selectivity.

Reducing Failure Rates: Early computational screening helps to eliminate compounds with poor binding potential, saving time and resources that would otherwise be spent on less promising candidates. nextgeninvent.com

Binding Energy Calculations

In Silico Studies

In silico studies encompass a wide range of computational methods, including molecular docking, that are used to analyze biological data and predict the properties of molecules.

Computational tools can predict the likely biological activities of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that has been applied to derivatives of this compound.

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has favorable physicochemical properties to be considered a potential drug candidate. parssilico.com This assessment is often based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

In silico tools such as SwissADME and Molinspiration are commonly used to perform these assessments. researchgate.netafricanjournalofbiomedicalresearch.com Studies on derivatives of this compound-3-yl hydrazine have shown that these compounds generally align with Lipinski's Rule of Five, indicating favorable drug-like properties. researchgate.net This suggests they possess a good balance of solubility and permeability, which is essential for absorption and distribution in the body. parssilico.com

The table below outlines the parameters of Lipinski's Rule of Five, which this compound derivatives have been shown to satisfy.

ParameterLipinski's Rule of FiveImplication for Drug Development
Molecular Weight (MW) ≤ 500 DaltonsRelates to the size of the molecule and its ability to be absorbed. researchgate.net
Log P (Lipophilicity) ≤ 5Measures the molecule's ability to pass through lipid membranes. parssilico.com
Hydrogen Bond Donors ≤ 5Influences solubility and binding to the target. researchgate.net
Hydrogen Bond Acceptors ≤ 10Affects solubility and binding interactions. researchgate.net

Pharmacokinetic Predictions

Pharmacokinetic properties, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET), are critical in the evaluation of a compound's potential as a drug candidate. uq.edu.au Chemoinformatic tools and web servers like pkCSM and SwissADME are frequently employed to predict these properties based on a molecule's structure. uq.edu.aunih.govbiointerfaceresearch.com This in silico screening allows for the early identification of compounds that may have unfavorable ADMET profiles, thus saving time and resources. uq.edu.auazolifesciences.com For nitroaromatic compounds like this compound and its derivatives, these predictive models are used to estimate their drug-likeness and potential toxicity. nih.govbiointerfaceresearch.com

The predictions are based on established models that correlate structural features with biological outcomes. For instance, Lipinski's "Rule of Five" helps to forecast oral bioavailability. researchgate.net Other important predicted parameters include gastrointestinal (GI) absorption, permeability through cellular barriers like the Caco-2 cell line, central nervous system (CNS) penetration, and interactions with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govresearchgate.net

Below is a table of representative ADMET properties for this compound as predicted by computational models.

PropertyPredicted ValueSignificance
Molecular Weight177.14 g/molComplies with Lipinski's Rule (< 500 g/mol). researchgate.net
LogP (Octanol/Water Partition Coefficient)2.35Indicates moderate lipophilicity, compliant with Lipinski's Rule (< 5). biointerfaceresearch.com
Hydrogen Bond Donors0Complies with Lipinski's Rule (< 5). biointerfaceresearch.com
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (< 10). biointerfaceresearch.com
Water Solubility (log mol/L)-2.8Suggests low to moderate solubility in water. nih.gov
Caco-2 Permeability (log Papp in 10-6 cm/s)0.95Predicts good intestinal permeability. nih.gov
Gastrointestinal (GI) AbsorptionHigh ( >90%)Indicates high absorption from the gut. nih.gov
CNS Permeability (logPS)-2.1Suggests poor penetration of the blood-brain barrier. researchgate.net

**6.3. Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound.

A representative table of FMO properties for this compound derived from DFT calculations is provided below.

ParameterRepresentative Energy Value (eV)Interpretation
HOMO Energy-7.15 eVRepresents the energy of the outermost electrons; relates to the ionization potential.
LUMO Energy-2.80 eVRepresents the energy of the lowest-energy empty orbital; relates to the electron affinity.
HOMO-LUMO Energy Gap (ΔE)4.35 eVIndicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A larger gap suggests higher stability.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. rsc.orgwikipedia.org It is a powerful tool for predicting electronic absorption spectra (like UV-Visible spectra) and understanding photochemical processes. openreview.netuci.edu The application of TD-DFT allows researchers to calculate the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption peaks in a spectrum. rsc.org For a compound like this compound, TD-DFT calculations would be essential for investigating its photophysical properties, as has been done for related nitrobenzofuran derivatives to understand their photoreactions. researchmap.jpuci.edu

Frontier Molecular Orbital (FMO) Analysis

Chemoinformatics and Cheminformatics Applications

Chemoinformatics involves the use of computational methods to analyze chemical information, which is particularly valuable in the field of drug discovery. azolifesciences.com Applications include virtual screening of large compound libraries, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction. azolifesciences.com

For the this compound scaffold, chemoinformatics plays a significant role. Derivatives of nitrobenzofurans are often evaluated using various chemoinformatics software to predict their biological activity and drug-like properties. researchgate.netresearchgate.net This process involves building computational models that can filter vast virtual libraries to identify molecules with a higher probability of being active against a specific biological target while possessing favorable pharmacokinetic profiles. azolifesciences.com By leveraging these in silico techniques, researchers can prioritize which specific this compound derivatives are most promising for synthesis and further experimental testing, thereby accelerating the research and development pipeline.

Future Research Directions and Therapeutic Potential of 5 Nitrobenzofuran

Optimization of Synthesis and Reaction Conditions

The advancement of 5-nitrobenzofuran-based therapeutics is intrinsically linked to the efficiency and sustainability of its synthesis. Current research focuses on improving reaction yields, minimizing waste, and employing environmentally benign methodologies.

One established method for synthesizing this compound derivatives involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate in acetone (B3395972) with potassium carbonate, followed by further modifications. researchgate.net For instance, the synthesis of Ethyl this compound-2-carboxylate from 5-nitrosalicylaldehyde has been reported with a yield of 52% after refluxing for 12 hours. researchgate.net Further reaction to produce this compound-2-carboxyhydrazide has also been documented. researchgate.net

Efforts to optimize these syntheses are ongoing. For example, in the synthesis of 2-n-butyl-5-nitrobenzofuran, a key intermediate for the antiarrhythmic drug dronedarone, optimization of the mole ratio of aluminum chloride and reaction temperatures has been explored to improve yields. researchgate.net Traditional methods have noted drawbacks such as expensive starting materials like 2-hydroxy-5-nitrobenzylbromide and the generation of significant waste, such as triphenylphosphaneoxide. google.com

Future directions in synthesis optimization are likely to include:

Green Chemistry Approaches: The use of greener solvents like acetonitrile, which has shown to provide a good balance between conversion and selectivity in related benzofuran (B130515) syntheses, is a promising avenue. scielo.br Other green methods, such as photochemical reactions and microwave-assisted synthesis, are also being explored to reduce reaction times and by-products. rsc.orgasianpubs.org

Catalyst Development: Investigating more efficient catalysts, such as palladium-based catalysts like PdCl₂(CH₃CN)₂, can lead to higher yields, as seen in the synthesis of other functionalized furans where yields reached up to 94%. mdpi.com

Process Intensification: The adoption of continuous flow synthesis for high-energy reactions like nitration can enhance safety and scalability. vulcanchem.com

ProductStarting MaterialKey Reagents/ConditionsYieldReference
Ethyl this compound-2-carboxylate5-nitrosalicylaldehydeDiethyl bromomalonate, K₂CO₃, Acetone, Reflux 12h52% researchgate.net
2-n-butyl-5-nitrobenzofuran4-nitrophenol derivativeMulti-step synthesis, including Friedel–Crafts acylation73% (for one step) researchgate.net
(3-methoxy-5-nitrobenzofuran-2-yl)(4-chlorophenyl)methanone(3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivativeAlkyl bromides, K₂CO₃, DMF, Room temperature84% researchgate.net
3-(4-chlorophenyl)-5-nitrobenzofuranNot specifiedGeneral procedure A, column chromatography69% epa.gov
2-(3-methoxyphenyl)-5-nitrobenzofuranNot specifiedSynthesis and purification62% unica.it

Development of New Therapeutic Agents

The this compound core is a versatile starting point for the development of novel drugs targeting a range of diseases. Research is particularly active in addressing the challenges of multi-drug resistance and the complexities of multifactorial diseases.

Addressing Multi-Drug Resistance

The emergence of multi-drug resistant (MDR) pathogens is a critical global health threat, and this compound derivatives have shown considerable promise in this area. core.ac.uk These compounds have demonstrated activity against a variety of MDR strains. For example, derivatives of the related benzofuran, usnic acid, are effective against MDR S. aureus, Enterococcus, and Mycobacterium. rsc.org

Research has shown that certain 5-nitrofuran derivatives exhibit significant activity against nosocomial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study found that a 5-nitrofuran benzhydrazide derivative had a minimum inhibitory concentration (MIC) value comparable to vancomycin (B549263) against an MRSA strain. nih.gov Similarly, new this compound derivatives are being synthesized and tested against various bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, C. albicans, and A. niger. core.ac.uk The goal is to develop new compounds with improved inhibitory activity and reduced resistance potential. core.ac.uk

Targeting Multifactorial Diseases

Multifactorial diseases, such as inflammatory disorders and neurodegenerative diseases, involve complex pathological pathways and often require multi-target therapeutic approaches. researchgate.netnih.gov The diverse bioactivities of this compound derivatives make them attractive candidates for the development of drugs for these complex conditions. rsc.org

Inflammation is a key component of many chronic diseases. scielo.br Derivatives of this compound have been reported to possess anti-inflammatory properties, potentially by modulating inflammatory pathways. vulcanchem.com This opens the door to developing treatments for conditions like rheumatoid arthritis and other inflammatory disorders.

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, which are multifactorial in nature, this compound derivatives are being investigated for their potential as enzyme inhibitors. rsc.orgnih.govnih.gov For instance, certain 2-phenylbenzofuran (B156813) derivatives containing a nitro group have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. unica.itnih.gov Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was found to be a highly potent MAO-B inhibitor. unica.itnih.gov

Further Exploration of Structure-Activity Relationships

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent and selective therapeutic agents. rsc.org

SAR studies have revealed key insights into the activity of these compounds. For example, in a series of 2-phenylbenzofuran derivatives, the position and number of methoxy (B1213986) groups on the 2-phenyl ring, along with the presence of a nitro group on the benzofuran moiety, significantly influence the inhibitory activity and selectivity for MAO-A versus MAO-B. unica.itnih.gov

For antimicrobial activity, the introduction of different substituents on the benzofuran ring system can modulate the potency against various pathogens. core.ac.uk In one study of aryl (this compound-2-yl)ketones and their ketoximes, a methoxy group on the phenyl ring resulted in the highest anticandidal activity. researchgate.net

Future research will continue to synthesize new analogs and systematically evaluate how different functional groups at various positions on the this compound scaffold affect their biological targets. This will enable the fine-tuning of their therapeutic properties.

Advanced Computational Studies for Drug Design

Advanced computational techniques are becoming indispensable tools in modern drug discovery, and their application to this compound derivatives is accelerating the design of new therapeutic agents. researchgate.netcore.ac.uk

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their protein targets, helping to elucidate their mechanism of action. researchgate.net For example, molecular docking studies of this compound-2-yl-carbamide derivatives with the PPAR-γ target have been performed to explore their potential as antidiabetic agents, with binding energies ranging from -5.90 to -9.80 kcal/mol. epa.govsemanticscholar.org Docking studies have also been used to understand the interactions of this compound derivatives with enzymes like monoamine oxidase, confirming experimental findings and highlighting key amino acid residues involved in binding. unica.itnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. dergipark.org.trui.ac.id These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For related nitroaromatic compounds, QSAR studies have successfully modeled their toxicological and antimalarial activities using various molecular descriptors. dergipark.org.trui.ac.id

In silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. asianpubs.org By evaluating properties like oral bioavailability based on "Lipinski's Rule of Five," researchers can identify compounds with more favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Derivative ClassComputational MethodTarget/Property StudiedKey FindingReference
This compound-2-yl-carbamidesMolecular DockingPPAR-γBinding energies ranged from -5.90 to -9.80 kcal/mol. epa.govsemanticscholar.org
Nitro- and methoxy-2-phenylbenzofuransMolecular DockingMonoamine Oxidase (MAO)Confirmed experimental results and highlighted key binding residues. unica.itnih.gov
This compound-3-yl hydrazine (B178648) derivativesMolecular DockingAntibacterial targetsDerivatives showed low binding energies (-6.9 to -10.4 kcal/mol). researchgate.netafricanjournalofbiomedicalresearch.com
Nitrobenzene derivativesQSARToxicologySecond-order hyperpolarizability was a key descriptor for the QSAR model. dergipark.org.tr
2-amino-5-nitrobenzophenone derivativesIn silico ADMEDrug-like propertiesSynthesized compounds showed good predicted bioavailability. asianpubs.org

Investigation of Novel Bioactivities

While much of the research on this compound has focused on its antimicrobial and anti-inflammatory effects, there is a growing interest in exploring other potential therapeutic applications. The unique chemical structure of this compound suggests it may interact with a variety of biological targets. vulcanchem.com

Emerging areas of investigation include:

Enzyme Inhibition: Beyond MAO, this compound derivatives are being explored as inhibitors of other enzymes. ontosight.ai For example, related benzofuran compounds have been investigated as inhibitors of α-glucosidase, which is relevant for the treatment of diabetes. researchgate.net

Anticancer Activity: Some studies suggest that compounds containing nitro groups may induce apoptosis in cancer cells, making them potential candidates for cancer therapy. smolecule.com Benzofuran derivatives have been investigated for their anticancer properties, targeting enzymes like VEGFR-2 tyrosine kinase. researchgate.net

Antiviral Activity: Benzofuran derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against the hepatitis C virus. rsc.org

Fluorescent Probes: The fluorescent properties of some benzofuran derivatives are being explored for their use in biological imaging and as sensors for environmental pollutants. vulcanchem.com

The continued screening of this compound and its derivatives against a wide range of biological targets is likely to uncover new and unexpected therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for 5-nitrobenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nitration of benzofuran derivatives or cyclization of nitro-substituted precursors. Key methods include:
  • Direct nitration : Benzofuran derivatives are nitrated using HNO₃/H₂SO₄, but regioselectivity challenges arise due to competing substitution patterns. For example, nitration of 2-substituted benzofurans often favors the 5-position due to electronic effects .
  • Cyclization strategies : Precursors like nitro-substituted phenols are cyclized under acidic or thermal conditions. For instance, 5-nitro-2-hydroxybenzaldehyde undergoes cyclization with acetic anhydride to form the benzofuran core .
  • Key considerations : Solvent polarity, temperature, and catalyst choice (e.g., Lewis acids like FeCl₃) significantly impact yield and purity. Impurities often arise from over-nitration or isomerization, necessitating purification via column chromatography or recrystallization .

Q. Table 1: Representative Synthetic Approaches

MethodStarting MaterialConditionsYield (%)Reference
NitrationBenzofuranHNO₃/H₂SO₄, 0°C45–60
Cyclization5-Nitro-2-hydroxyacetophenoneH₂SO₄, reflux70–85
Palladium-catalyzed2-BromonitrobenzenePd(OAc)₂, CO, DMF, 120°C55–65

Q. How is this compound characterized to confirm its structural identity and purity?

  • Methodological Answer :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : The nitro group at C5 deshields adjacent protons (e.g., H4 and H6), causing distinct splitting patterns. For example, H4 in this compound appears as a doublet at δ 7.8–8.0 ppm due to coupling with H3 .
  • IR spectroscopy : The asymmetric stretching of the nitro group (NO₂) appears at 1520–1550 cm⁻¹ .
  • Chromatographic methods :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95% required for pharmacological studies) .
  • Elemental analysis : Matches experimental and theoretical C, H, N, O percentages to confirm stoichiometry .

Advanced Research Questions

Q. What strategies address low yields or selectivity in this compound synthesis?

  • Methodological Answer :
  • Green chemistry approaches : Replace traditional nitrating agents with eco-friendly alternatives (e.g., NaNO₂ in ionic liquids) to reduce byproducts .
  • Directed ortho-metallation : Use directing groups (e.g., methoxy) to control nitration regioselectivity. For example, 2-methoxybenzofuran nitrates exclusively at C5 .
  • Flow chemistry : Continuous reactors improve heat dissipation and reaction control, enhancing reproducibility and scalability .

Q. How can contradictions in spectral or reactivity data for this compound derivatives be resolved?

  • Methodological Answer :
  • Comparative analysis : Cross-validate NMR data with computational predictions (DFT calculations) to confirm assignments. Discrepancies in coupling constants may indicate conformational flexibility or impurities .
  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry or stereochemistry. For example, X-ray structures confirmed the C5 nitro position in 2-butyl-5-nitrobenzofuran derivatives .
  • Reactivity studies : Test derivatives in model reactions (e.g., reduction of NO₂ to NH₂) to verify electronic effects. Inconsistent reactivity may suggest competing resonance structures .

Q. What computational methods predict the electronic properties of this compound for drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites. For instance, the nitro group lowers LUMO energy, enhancing electron-deficient character .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes). Studies on this compound-based kinase inhibitors revealed hydrogen bonding with active-site residues .
  • ADMET prediction : Use QSAR models to estimate absorption, toxicity, and metabolic stability. Lipophilicity (logP) adjustments via substituent variation optimize pharmacokinetics .

Table 2: Key Derivatives and Applications

DerivativeApplicationBiological TargetReference
2-Butyl-5-nitrobenzofuranAntiarrhythmic agentsPotassium ion channels
3-(4-Hydroxybenzoyl) derivativeAntioxidant studiesROS scavenging
5-Nitro-2-aminobenzofuranAntibacterial agentsDNA gyrase inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.